molecular formula C25H25FN2O5 B1664760 Abaperidone CAS No. 183849-43-6

Abaperidone

Cat. No. B1664760
M. Wt: 452.5 g/mol
InChI Key: ICAXEUYZCLRXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abaperidone is a potent antagonist of the 5-HT2A receptor and the dopamine D2 receptor with IC50s of 6.2 and 17 nM . It is used for research purposes .


Molecular Structure Analysis

Abaperidone has a molecular formula of C25H25FN2O5 . Its molecular weight is 452.47 . The exact mass is 452.174744 Da .


Physical And Chemical Properties Analysis

Abaperidone has a molecular weight of 452.47 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It’s also advised to avoid repeated freeze and thaw cycles .

Scientific Research Applications

Reduced Basal and Phencyclidine-Induced Expression of Heat Shock Protein-70 in Rat Prefrontal Cortex by Abaperidone

Abaperidone, a novel drug with an atypical antipsychotic profile, has been studied for its effects on heat shock protein-70 (hsp70) mRNA expression in rat striatum and prefrontal cortex. This research suggests that abaperidone's influence on hsp70 in the prefrontal cortex may be linked to its atypical antipsychotic profile, similar to clozapine (Garcıx0301a-Osta, Frechilla, & Del Rıx0301o, 2003).

Anxiolytic-like Property of Risperidone and Olanzapine as Examined in Multiple Measures of Fear in Rats

In a study examining the anxiolytic-like effects of risperidone and olanzapine, compared with haloperidol, chlordiazepoxide, and citalopram, distinct anxiolytic-like profiles were observed. This research highlights the importance of using multiple measures of fear-related responses to delineate behavioral profiles of psychotherapeutic drugs, including antipsychotics like abaperidone (Sun, He, Hu, & Li, 2010).

Haloperidol and Risperidone at High Concentrations Activate an In Vitro Inflammatory Response

A study investigated the in vitro effects of high concentrations of haloperidol and risperidone on isolated macrophages. This research suggests that antipsychotic drugs like abaperidone could potentially exacerbate inflammatory processes in peripheral tissues, contributing to the development of obesity and other endocrine disturbances (Jung et al., 2016).

properties

IUPAC Name

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAXEUYZCLRXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171488
Record name Abaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abaperidone

CAS RN

183849-43-6
Record name Abaperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By the procedure described above, starting from 2.0 g (7.5 mmoles) of 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one and 1.93 g (7.5 mmoles) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a solid was obtained by crystallization of the crude product from dimethylformamide to yield 1.27 g of 7-[3-[4-(6-fluoro-1,2-benzisoxazole-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-chromen-4-one, mp 200°-202° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
J Bolós, L Anglada, S Gubert, JM Planas… - Journal of medicinal …, 1998 - ACS Publications
A series of novel 7-[3-(1-piperidinyl)propoxy]chromenones was synthesized and tested as potential antipsychotics in several in vitro and in vivo assays. The compounds possessed …
Number of citations: 31 pubs.acs.org
A Garcı́a-Osta, D Frechilla, J Del Rı́o - Progress in Neuro …, 2003 - Elsevier
… equivalent doses of abaperidone and clozapine significantly … between the effects of abaperidone and clozapine on hsp70 … prefrontal cortex whereas abaperidone produced a slightly …
Number of citations: 8 www.sciencedirect.com
J Bolos, M Princep, A Guglietta - Drugs of the Future, 2001 - access.portico.org
… Abaperidone exhibits a mixed binding profile on a variety of … The affinities of abaperidone for a number of neurotransmitter … Abaperidone binds with high affinity to D3 receptors. Since …
Number of citations: 2 access.portico.org
G Gervasini, MJ Caballero… - International …, 2013 - downloads.hindawi.com
… Abaperidone was an exception and was dissolved in hot water up to a maximum concentra… Interestingly, abaperidone did not cause a significant inhibition of any of the CYP enzymes …
Number of citations: 27 downloads.hindawi.com
II AP, A Kasei, IIC hydrochloride GlaxoSmithKline… - 2006 - access.portico.org
Phase II trials are under way at Acadia with ACP-103, a 5-HT2A receptor inverse agonist with potential as adjunctive therapy for schizophrenia and psychosis induced by Parkinson’s …
Number of citations: 2 access.portico.org
GJ Macdonald, JM Bartolomé - Progress in medicinal chemistry, 2010 - Elsevier
… Furthermore, abaperidone has an ether linker and an unusual 3-hydroxymethyl-chromonone as a terminal aryl group. In rodent models, abaperidone showed appropriate efficacy with a …
Number of citations: 19 www.sciencedirect.com
I Prop - Drugs of the Future, 2001
Number of citations: 0
J Bolos, L Anglada, S Gubert, JM Planas, J Agut… - …, 1999 - Wiley Online Library
Number of citations: 0
A Romero, T Grau, F Gómez, F Villamayor, A Sacristán… - Toxicol Lett, 1999
Number of citations: 2
J Bolos, M Princep, A Guglietta - Drugs of the Future, 2001 - [Barcelona, Spain sn]
Number of citations: 1

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